![molecular formula C13H18N2O4S B4980790 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine](/img/structure/B4980790.png)
4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine
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Overview
Description
4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine, also known as DMNT, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMNT is a thiomorpholine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Scientific Research Applications
4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has been studied for its potential applications in various fields such as organic synthesis, drug discovery, and bioimaging. 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine can be used as a versatile building block in organic synthesis due to its unique chemical properties. It has also been used as a fluorescent probe for bioimaging due to its ability to selectively bind to certain biomolecules.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine is not fully understood, but it is believed to act as a thiol-reactive agent that can selectively bind to cysteine residues in proteins. This can lead to changes in protein structure and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine in lab experiments is its versatility as a building block in organic synthesis. It can also be used as a fluorescent probe for bioimaging. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine. One direction is to further elucidate its mechanism of action and its effects on protein structure and function. Another direction is to explore its potential applications in drug discovery, particularly in the development of new therapies for neurodegenerative diseases. Additionally, 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine can be explored for its potential use in bioimaging and as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its unique chemical properties and versatility make it a promising candidate for further study. Through continued research, 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has the potential to contribute to the development of new therapies and diagnostic tools for various diseases.
Synthesis Methods
4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine in high purity.
properties
IUPAC Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-18-12-7-10(9-14-3-5-20-6-4-14)11(15(16)17)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKUTGYREKAVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCSCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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